Cetirizine (D8 dihydrochloride)

Catalog No.
S2976601
CAS No.
2070015-04-0; 774596-22-4
M.F
C21H27Cl3N2O3
M. Wt
469.86
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetirizine (D8 dihydrochloride)

CAS Number

2070015-04-0; 774596-22-4

Product Name

Cetirizine (D8 dihydrochloride)

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride

Molecular Formula

C21H27Cl3N2O3

Molecular Weight

469.86

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;;

InChI Key

PGLIUCLTXOYQMV-FLZNRFFQSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Solubility

not available

Cetirizine (D8 dihydrochloride) is a second-generation antihistamine primarily used to alleviate symptoms associated with allergies, such as rhinitis and urticaria. It is a racemic mixture of two enantiomers, with the D8 designation indicating a specific isotopic labeling that can be useful in research applications. The compound is a selective inverse agonist of the histamine H1 receptor, which allows it to effectively block the action of histamine, a chemical responsible for allergic symptoms. Cetirizine is notable for its reduced sedative effects compared to first-generation antihistamines, as it crosses the blood-brain barrier to a lesser extent .

Chemical Properties

  • Molecular Formula: C21H27Cl3N2O3
  • Molecular Weight: 461.81 g/mol
  • Melting Point: 110-115°C
  • Density: 1.237 g/cm³
  • Boiling Point: 542.1°C at 760 mmHg
  • Flash Point: 281.6°C .

, primarily in its metabolic pathways. The drug is metabolized in the liver through oxidative O-dealkylation, leading to metabolites with minimal antihistaminic activity. This metabolic process is characterized by low first-pass metabolism, which contributes to its efficacy and reduced side effects .

Key Reactions

  • Metabolism: Cetirizine is primarily eliminated via renal pathways, with approximately 70% of an administered dose excreted in urine and about 10% in feces. The unchanged drug accounts for about 50% of the urinary excretion .
  • Interaction with H1 Receptors: Cetirizine competes with histamine for binding at H1 receptor sites, effectively inhibiting receptor activation and subsequent allergic responses .

Cetirizine exhibits significant biological activity as an antihistamine, particularly in blocking H1 receptors. Its pharmacological profile includes:

  • Antiallergic Effects: Effective in treating allergic rhinitis and chronic urticaria.
  • Anti-inflammatory Properties: It has been shown to inhibit eosinophil chemotaxis and leukotriene B4 release, suggesting additional anti-inflammatory mechanisms .
  • Sedation Profile: Unlike first-generation antihistamines, cetirizine has a lower propensity to cause sedation due to its limited penetration across the blood-brain barrier .

The synthesis of cetirizine typically involves several steps starting from piperazine derivatives and chlorophenyl compounds. The general synthetic route includes:

  • Formation of the Piperazine Ring: Starting from piperazine and appropriate alkylating agents.
  • Introduction of the Ethoxy Group: Utilizing ethyl bromide or similar reagents.
  • Carboxylation: Converting the intermediate into the carboxylic acid derivative.
  • Formation of Dihydrochloride Salt: Finalizing the compound as a dihydrochloride salt for improved solubility and stability .

Cetirizine has been studied for its interactions with various substances:

Similar Compounds

Several compounds share structural or functional similarities with cetirizine, including:

Compound NameDescription
LevocetirizineAn enantiomer of cetirizine; more potent H1 antagonist with fewer side effects.
LoratadineA second-generation antihistamine with similar uses but different chemical structure.
FexofenadineAnother second-generation antihistamine; does not cross the blood-brain barrier significantly.
DesloratadineActive metabolite of loratadine; provides similar antihistaminic effects.

Uniqueness of Cetirizine

Cetirizine's unique profile includes its effective balance between potency and reduced sedative effects compared to first-generation antihistamines. Its specific mechanism as an inverse agonist at H1 receptors also differentiates it from other similar compounds that act solely as antagonists .

Dates

Modify: 2023-07-24

Explore Compound Types